

# D-N-Benzylserine Methyl Ester molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **D-N-Benzylserine Methyl Ester**

Cat. No.: **B168866**

[Get Quote](#)

An In-depth Technical Guide to **D-N-Benzylserine Methyl Ester**

## Abstract

**D-N-Benzylserine Methyl Ester** is a pivotal chiral building block derived from the non-proteinogenic amino acid D-serine. Its unique trifunctional structure—comprising a secondary amine, a primary alcohol, and a methyl ester—makes it an exceptionally versatile intermediate in the field of synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, robust analytical characterization techniques, and significant applications in drug discovery and development. It is intended as a resource for researchers, medicinal chemists, and process development scientists who utilize complex chiral intermediates to construct advanced molecular architectures.

## Core Physicochemical Properties

**D-N-Benzylserine Methyl Ester** is valued for its specific stereochemistry and the orthogonal reactivity of its functional groups. The benzyl group provides steric bulk and lipophilicity while protecting the amine, and the methyl ester serves as a stable yet readily modifiable precursor to a carboxylic acid or other derivatives.

Property	Data	Reference(s)
Molecular Weight	209.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	131110-76-4	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	methyl (2R)-2-(benzylamino)-3-hydroxypropanoate	<a href="#">[7]</a>
Synonyms	Bzl-D-Ser-OMe, (R)-Methyl 2-(benzylamino)-3-hydroxypropanoate	<a href="#">[7]</a>
SMILES	O=C(OC)CO	<a href="#">[6]</a>
Typical Purity	≥95%	<a href="#">[1]</a> <a href="#">[4]</a>
Storage Conditions	Long-term: Store in freezer (-20°C), sealed, dry, and dark.	<a href="#">[6]</a>

## Synthesis and Mechanistic Considerations

The most efficient and common synthesis of N-benzyl-D-serine methyl ester involves a two-stage process that begins with the readily available chiral precursor, D-serine.[\[8\]](#) This route is favored because it directly establishes the required functionalities without the need for complex protection-deprotection sequences that would be necessary if targeting the O-benzyl isomer.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **D-N-Benzylserine Methyl Ester**.

## Experimental Protocol: Synthesis

Stage 1: Fischer-Speier Esterification of D-Serine

This initial step converts the carboxylic acid of D-serine into its methyl ester, yielding the hydrochloride salt which is convenient for handling and purification.

- **Reaction Setup:** Suspend D-Serine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
- **Reagent Addition:** Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe over 30 minutes.
  - **Mechanistic Insight:** Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. This method avoids the use of large excesses of acid and is highly efficient.[2]
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C) for 24-48 hours.[8] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Isolation:** Cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting white solid, D-serine methyl ester hydrochloride, can be triturated with cold diethyl ether, filtered, and dried. It is often used in the next step without further purification.[9]

#### Stage 2: N-Benzylation via Reductive Amination

This step selectively forms the N-benzyl bond. Reductive amination is a robust method that proceeds through an intermediate imine (or iminium ion), which is then reduced.

- **Reaction Setup:** Dissolve D-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add a mild base, like triethylamine (1.1 eq), to neutralize the hydrochloride salt and free the primary amine.
- **Imine Formation:** Add benzaldehyde (1.0-1.1 eq) to the solution and stir for 1-2 hours at room temperature.

- Reduction: Add a reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.2-1.5 eq), portion-wise.
  - Expert Insight: Sodium cyanoborohydride is a preferred reagent because it is mild enough to selectively reduce the protonated iminium ion without reducing the aldehyde, minimizing side reactions.<sup>[8]</sup> The reaction is typically run at a slightly acidic pH to ensure the imine is protonated and thus more electrophilic.
- Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel, to yield pure **D-N-Benzylserine Methyl Ester**.

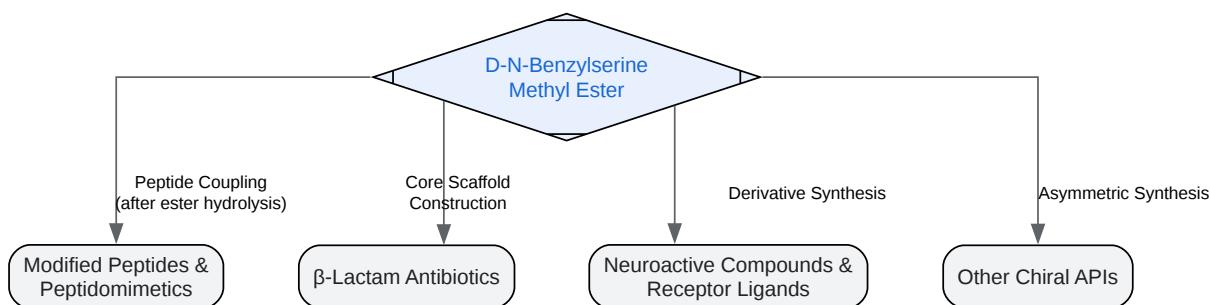
## Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR is used to confirm the structure. Expected signals include multiplets in the aromatic region (~7.2-7.4 ppm) for the benzyl protons, a singlet (~3.7 ppm) for the methyl ester protons, and characteristic signals for the diastereotopic protons of the  $-\text{CH}_2-$  group of the benzyl moiety and the serine backbone.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected  $[\text{M}+\text{H}]^+$  ion would be at  $\text{m/z}$  210.25.
- High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are used. Reverse-phase HPLC is employed to determine the chemical purity of the compound. Chiral HPLC is critical to confirm the enantiomeric excess (e.e.), ensuring that no significant racemization occurred during the synthesis.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups, showing characteristic stretches for the O-H group (~3400  $\text{cm}^{-1}$ ), N-H group (~3300  $\text{cm}^{-1}$ ), the ester C=O group (~1740  $\text{cm}^{-1}$ ), and aromatic C=C bonds (~1600  $\text{cm}^{-1}$ ).

# Applications in Research and Drug Development

**D-N-Benzylserine Methyl Ester** is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the ability to selectively manipulate its three functional groups. It is primarily used in asymmetric synthesis to produce enantiomerically pure substances.[1]



[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in synthesizing advanced molecules.

- Peptide and Peptidomimetic Synthesis: After hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-benzyl-D-serine can be incorporated into peptide chains. The D-configuration is often used to increase metabolic stability against proteases.[1]
- Chiral Ligands and Catalysts: The hydroxyl and amine functionalities can be used to coordinate with metals, making derivatives of this compound useful in the synthesis of chiral ligands for asymmetric catalysis.
- Synthesis of Bioactive Molecules: It serves as a precursor for various complex molecules. For instance, derivatives of N-benzyl-D-serine are investigated for their potential as enzyme inhibitors or receptor modulators.[10] The core structure is found in scaffolds for developing treatments for neurological disorders by modulating NMDA receptor activity.[11] The synthesis of enantiomerically pure  $\alpha,\beta$ -diamino esters can be achieved from N,N-dibenzyl serine methyl ester, highlighting its utility in constructing complex amino acid derivatives.[12]

## Conclusion

**D-N-Benzylserine Methyl Ester** is a foundational chiral intermediate whose value is defined by its stereochemical purity and the versatile reactivity of its functional groups. The synthetic route via esterification and subsequent reductive amination is both efficient and reliable, providing access to a high-purity material. Its application as a building block in the synthesis of complex pharmaceuticals, particularly in the areas of peptide chemistry and neuroscience, underscores its importance to the drug discovery and development pipeline. This guide provides the essential technical framework for the synthesis, analysis, and strategic application of this compound.

## References

- MySkinRecipes. **D-N-Benzylserine Methyl Ester**.
- Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
- CP Lab Safety. N-Benzyl-L-serine, methyl ester, min 95%, 1 gram.
- Pharmaffiliates. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.
- LookChem. Cas 106910-77-4,D-N-Benzylserine.
- PubChem. N-benzyl-d-serine methyl ester hydrochloride.
- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- PubMed. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters.
- MySkinRecipes. **D-N-Benzylserine Methyl Ester**.
- J&K Scientific LLC. N-Benzyl-D-valine methyl ester hydrochloride | 210917-86-5.
- Chemdad. N-Benzyl-DL-serine Methyl Ester.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. D-N-Benzylserine Methyl Ester [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]

- 3. N-Benzyl-DL-serine Methyl Ester Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. calpaclab.com [calpaclab.com]
- 5. D-N-Benzylserine Methyl Ester [myskinrecipes.com]
- 6. 131110-76-4|D-N-Benzylserine Methyl Ester|BLD Pharm [bldpharm.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. D -Serine methyl ester 98 5874-57-7 [sigmaaldrich.com]
- 10. nbino.com [nbino.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Aziridinium from N,N-dibenzyl serine methyl ester: synthesis of enantiomerically pure beta-amino and alpha,beta-diamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-N-Benzylserine Methyl Ester molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168866#d-n-benzylserine-methyl-ester-molecular-weight>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)